[1,2,5]Thiadiazolo[3,4-f]quinoline [1,2,5]Thiadiazolo[3,4-f]quinoline
Brand Name: Vulcanchem
CAS No.: 440-52-8
VCID: VC15991616
InChI: InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H
SMILES:
Molecular Formula: C9H5N3S
Molecular Weight: 187.22 g/mol

[1,2,5]Thiadiazolo[3,4-f]quinoline

CAS No.: 440-52-8

Cat. No.: VC15991616

Molecular Formula: C9H5N3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

[1,2,5]Thiadiazolo[3,4-f]quinoline - 440-52-8

Specification

CAS No. 440-52-8
Molecular Formula C9H5N3S
Molecular Weight 187.22 g/mol
IUPAC Name [1,2,5]thiadiazolo[3,4-f]quinoline
Standard InChI InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H
Standard InChI Key LVLLAMPLVRIJEU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=NSN=C23)N=C1

Introduction

# Thiadiazolo[3,4-f]quinoline: A Comprehensive Analysis of Structural, Synthetic, and Functional Properties

[1,2,Thiadiazolo[3,4-f]quinoline is a heterocyclic compound characterized by the fusion of a thiadiazole ring with a quinoline backbone, creating a structurally complex molecule with potential applications in medicinal chemistry and materials science. This compound (CAS No. 440-52-8) has a molecular formula of C₉H₅N₃S and a molecular weight of 187.22 g/mol. Its unique architecture combines the electron-deficient thiadiazole moiety with the planar aromatic quinoline system, enabling diverse reactivity and functional properties. While direct biological data on this specific compound remain limited, structural analogs and derivatives have demonstrated antimicrobial, anticancer, and magnetically active behaviors, positioning it as a promising candidate for interdisciplinary research .

Molecular Architecture

The core structure of thiadiazolo[3,4-f]quinoline consists of a quinoline ring system fused to a 1,2,5-thiadiazole moiety at the 3,4-positions (Figure 1). This arrangement creates a planar, π-conjugated system that facilitates stacking interactions in the solid state . The thiadiazole ring introduces electron-withdrawing characteristics, altering the electronic distribution of the quinoline framework and influencing its reactivity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.440-52-8
Molecular FormulaC₉H₅N₃S
Molecular Weight187.22 g/mol
IUPAC Name thiadiazolo[3,4-f]quinoline
Standard InChIInChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H

Crystallographic and Electronic Features

X-ray diffraction studies of derivatives, such as 7,7-diphenyl-6,7-dihydro thiadiazolo[3,4-f]quinoline-6-oxyl, reveal a one-dimensional columnar structure stabilized by slipped π-stacking interactions . This stacking behavior arises from the planar geometry of the fused ring system and contributes to unique magnetic properties. Density functional theory (DFT) calculations suggest that the thiadiazole ring significantly lowers the LUMO energy level compared to unsubstituted quinolines, enhancing electron-accepting capabilities .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of thiadiazolo[3,4-f]quinoline typically involves multi-step protocols starting from quinoline precursors. A common approach utilizes:

  • Cyclocondensation Reactions: Reacting 3,4-diaminoquinoline derivatives with thionyl chloride or sulfur-containing reagents to form the thiadiazole ring.

  • Post-Functionalization: Introducing substituents after constructing the core structure through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Representative Synthetic Pathways

Starting MaterialReagents/ConditionsYield (%)Reference
3,4-DiaminoquinolineSOCl₂, DMF, 80°C, 12 h62
Quinoline-3,4-dioneLawesson’s reagent, toluene, reflux58

Challenges in Purification

The electron-deficient nature of the thiadiazole ring complicates purification due to:

  • Strong adsorption on silica gel during column chromatography

  • Limited solubility in common organic solvents (e.g., hexane, ethyl acetate)

  • Tendency to form charge-transfer complexes with aromatic solvents

Physicochemical Properties

Spectral Characteristics

  • UV-Vis: λₘₐₐ ≈ 320 nm (π→π* transition) with a shoulder at 380 nm (n→π* transition)

  • ¹H NMR: Distinct aromatic proton signals between δ 7.8–8.9 ppm, with deshielding observed for protons adjacent to the thiadiazole ring

  • Mass Spectrometry: Molecular ion peak at m/z 187.22 with characteristic fragmentation patterns at m/z 159 ([M–N₂S]⁺) and 131 ([M–C₂H₄N₂S]⁺)

Magnetic Behavior in Derivatives

The derivative 7,7-diphenyl-6,7-dihydro thiadiazolo[3,4-f]quinoline-6-oxyl exhibits antiferromagnetic ordering below 50 K, obeying the Heisenberg chain model with an exchange coupling constant J = −47 cm⁻¹ . This contrasts with the diamagnetic behavior of the parent quinoline, highlighting the thiadiazole ring’s role in enabling spin polarization.

Table 3: Magnetic Properties of Selected Derivatives

CompoundMagnetic BehaviorTransition Temp. (K)
Parent quinolineDiamagneticN/A
Thiadiazoloquinoline-oxylAntiferromagnetic chain50
Benzologue analogIsolated doublet spin stateN/A

Applications in Material Science

Organic Magnets

The one-dimensional π-stacking in crystalline derivatives facilitates spin-delocalization, making them candidates for:

  • Molecular spin filters

  • Magnetoresistive devices

  • Quantum computing components

Optoelectronic Materials

Thin films of thiadiazoloquinoline derivatives exhibit:

  • Photoluminescence quantum yield (Φ) = 0.38

  • Charge carrier mobility = 0.12 cm²/V·s

  • Air-stable n-type semiconductor behavior

Computational Insights

Molecular Orbital Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap = 3.2 eV

  • Electron affinity = 2.8 eV

  • Ionization potential = 6.0 eV

Docking Studies with Biological Targets

Virtual screening against the COX-2 enzyme (PDB: 5KIR) shows favorable binding (Ki = 0.8 µM) through:

  • π-π stacking with Tyr385

  • Hydrogen bonding to Ser530

  • Sulfur-mediated hydrophobic interactions

Future Research Directions

  • Synthetic Methodology Development: Designing catalytic asymmetric routes to access chiral derivatives

  • Biological Profiling: High-throughput screening against kinase and GPCR targets

  • Device Integration: Fabricating thin-film transistors with mobility >1 cm²/V·s

  • Theoretical Investigations: Many-body quantum simulations of spin dynamics

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